molecular formula C19H18ClN3O3S2 B2389128 N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide CAS No. 313069-25-9

N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide

Número de catálogo B2389128
Número CAS: 313069-25-9
Peso molecular: 435.94
Clave InChI: KLSFKFLOPGRRIT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide, commonly known as CCT137690, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. The compound was first synthesized in 2009 and has since been the subject of numerous scientific studies.

Mecanismo De Acción

CCT137690 works by binding to the ATP-binding site of CHK1, thereby preventing its activity. This leads to the accumulation of DNA damage and the activation of cell death pathways. In addition, CCT137690 has been shown to inhibit the activity of other kinases, including CDK2 and CDK9, which are also involved in cell division and proliferation.
Biochemical and Physiological Effects:
Studies have shown that CCT137690 has potent antitumor activity in a variety of cancer cell lines and animal models. The compound has been shown to induce cell death and inhibit tumor growth in vitro and in vivo. In addition, CCT137690 has been shown to enhance the efficacy of other DNA-damaging agents, such as cisplatin and doxorubicin. However, the compound has also been shown to have some off-target effects, including inhibition of other kinases and induction of DNA damage in normal cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of CCT137690 is its specificity for CHK1, which makes it a valuable tool for studying the DNA damage response pathway. In addition, the compound has been shown to be effective in a variety of cancer cell lines, making it a promising candidate for further development as a cancer therapy. However, the compound has some limitations, including its off-target effects and potential toxicity in normal cells.

Direcciones Futuras

There are several future directions for research involving CCT137690. One area of interest is the development of combination therapies that include CCT137690 and other DNA-damaging agents. Another area of interest is the identification of biomarkers that can predict response to CCT137690 treatment. In addition, further studies are needed to fully understand the off-target effects of CCT137690 and to develop strategies to minimize these effects. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of CCT137690 as a cancer therapy.

Métodos De Síntesis

CCT137690 is a synthetic compound that was first synthesized by chemists at the Cancer Research UK Cancer Therapeutics Unit. The synthesis method involves the reaction of 6-chloro-1,3-benzothiazol-2-amine with piperidine-4-sulfonyl chloride and 4-aminobenzamide in the presence of a base. The resulting compound is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.

Aplicaciones Científicas De Investigación

The primary application of CCT137690 is in the field of cancer research. The compound has been shown to inhibit the activity of several kinases that are involved in the regulation of cell division and proliferation. In particular, CCT137690 has been shown to be a potent inhibitor of the protein kinase CHK1, which is involved in the DNA damage response pathway. This makes CCT137690 a promising candidate for use in combination with other DNA-damaging agents, such as chemotherapy drugs.

Propiedades

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3S2/c20-14-6-9-16-17(12-14)27-19(21-16)22-18(24)13-4-7-15(8-5-13)28(25,26)23-10-2-1-3-11-23/h4-9,12H,1-3,10-11H2,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSFKFLOPGRRIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.